Benafentrine

Descripción general

Descripción

Benafentrina, también conocida como AH 21-132, es un fármaco de molécula pequeña que funciona como un inhibidor de las isoenzimas III y IV de la fosfodiesterasa (PDE). Inicialmente se estudió por sus posibles efectos antialérgicos y su uso en el tratamiento del asma bronquial alérgica. el desarrollo de la benafentrina se suspendió en los ensayos clínicos de fase I .

Métodos De Preparación

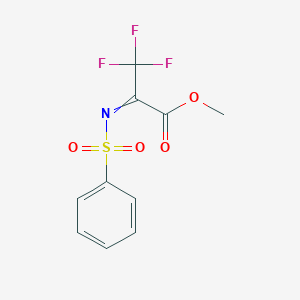

Las rutas sintéticas y las condiciones de reacción para la benafentrina implican la preparación de benzoanuladas [1,6]naftiridinas. Estos compuestos se derivan de benzo[c][1,6]naftiridinas parcialmente hidrogenadas. La preparación típicamente involucra el uso de grupos trifluorometilo y varias condiciones de reacción para lograr la estructura deseada

Análisis De Reacciones Químicas

La benafentrina se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen grupos trifluorometilo y otros catalizadores específicos. Los principales productos formados a partir de estas reacciones son derivados de benzo[c][1,6]naftiridinas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La benafentrina ejerce sus efectos inhibiendo las isoenzimas III y IV de la fosfodiesterasa (PDE). Esta inhibición conduce a un aumento en los niveles de cAMP, que a su vez regula varios procesos celulares, incluida la liberación de noradrenalina y la producción de citoquinas. Los objetivos moleculares de la benafentrina incluyen las isoenzimas III y IV de PDE, y sus vías implican la modulación de los niveles de cAMP .

Comparación Con Compuestos Similares

La benafentrina es similar a otros inhibidores de PDE, como ibudilast, teofilina y roflumilast. Estos compuestos también se dirigen a las isoenzimas PDE y se han estudiado por sus posibles efectos terapéuticos en afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y el asma. la benafentrina es única en su inhibición específica de ambas isoenzimas PDE III y IV, lo que proporciona una gama más amplia de efectos en comparación con los compuestos que se dirigen solo a una isoenzima .

Compuestos similares

- Ibudilast

- Teofilina

- Roflumilast

- Milrinona

- Enoximona

La doble inhibición de PDE III y IV de la benafentrina la diferencia de estos compuestos similares, lo que la convierte en una candidata única para la investigación a pesar de que su desarrollo se interrumpió .

Propiedades

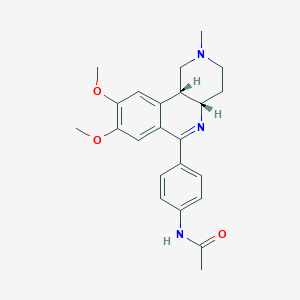

IUPAC Name |

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXHGMCXGHXBM-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188630 | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35135-01-4 | |

| Record name | Benafentrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

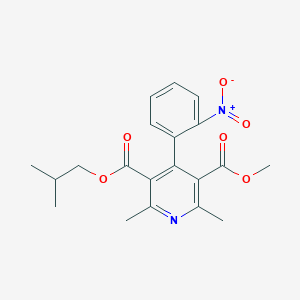

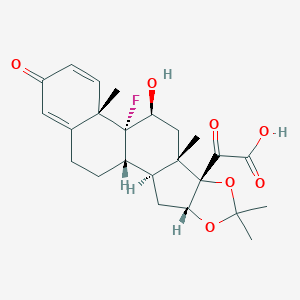

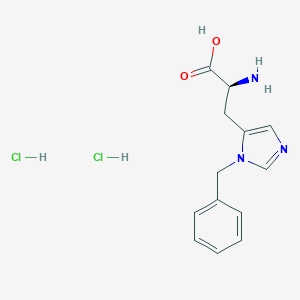

Feasible Synthetic Routes

Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?

A1: this compound, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, this compound allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights this compound's potential as an anti-inflammatory agent.

Q2: The research mentions a "rolipram binding site" on PDE4. How does this compound interact with this site, and what is the implication of this interaction on its activity?

A2: The research indicates that this compound, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of this compound in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that this compound's interaction with this site could allosterically modulate the enzyme's activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-3-[4-(ethoxymethyl)phenyl]benzene](/img/structure/B26771.png)